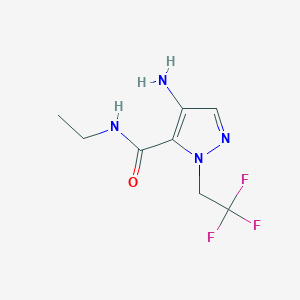![molecular formula C22H21F2N5O B2373774 2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-34-4](/img/structure/B2373774.png)
2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and PET Imaging Potential
- A study detailed the synthesis of a structurally related compound, emphasizing its potential as a PET imaging agent in cancer research, due to its ability to target B-Raf(V600E) mutations (Wang et al., 2013).
Drug Design and SAR Studies
- Research on derivatives of N-methylpiperazine, including compounds structurally related to the molecule , highlighted their synthesis and potential applications in medicinal chemistry (Koroleva et al., 2011).
- Another study focused on the design, synthesis, and structure-activity relationship of pyridazinone derivatives as cardiotonic agents, which relates to the structural class of the specified compound (Wang et al., 2008).
Acetylcholinesterase Inhibitors
- Investigations into pyridazine derivatives as acetylcholinesterase inhibitors demonstrate the broader therapeutic potential of compounds within this chemical class (Contreras et al., 2001).
Structural and Theoretical Analysis
- A study conducted detailed structural analysis and theoretical calculations on a related pyridazine compound, providing insights into its pharmaceutical significance (Sallam et al., 2021).
Tyrosine Kinase Inhibitor Metabolism
- Flumatinib, a compound with structural similarities, was studied for its metabolism in chronic myelogenous leukemia patients, revealing insights into metabolic pathways and derivative formation (Gong et al., 2010).
Anti-Tubercular Agents
- Research into novel benzamide derivatives as anti-tubercular agents, including structural analysis and activity evaluation against Mycobacterium tuberculosis, underscores the relevance of such compounds in treating infectious diseases (Srinivasarao et al., 2020).
Analytical Techniques
- A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances offers insights into the analytical separation techniques applicable to similar compounds (Ye et al., 2012).
Histamine H3 Receptor Ligands
- The potential of 2-aminopyrimidines as histamine H3 receptor ligands was explored, suggesting the therapeutic promise of compounds within this chemical framework in neurology (Sadek et al., 2014).
Synthesis of Analogues
- Research on the synthesis of new benzamide derivatives related to tyrosine kinase inhibitor imatinib underlines the continued exploration of this compound class in cancer therapy (Terentjeva et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-6-5-16(23)14-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYQMYWWHJODBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
![N-benzyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373692.png)




![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2373708.png)

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)

